2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole
Description
2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is a brominated heterocyclic compound featuring a thiazole core substituted with a cyclobutylmethyl group bearing a bromomethyl moiety. The thiazole ring (C₃H₃NS) provides aromaticity and electronic diversity, while the cyclobutyl group introduces steric bulk and conformational rigidity.
Properties
Molecular Formula |
C9H12BrNS |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclobutyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNS/c10-7-9(2-1-3-9)6-8-11-4-5-12-8/h4-5H,1-3,6-7H2 |
InChI Key |
MBRLIKKHCYJMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=NC=CS2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethylcyclobutyl precursor. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a bromomethylcyclobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group in 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom. This reaction is critical for functionalizing the compound with various nucleophiles, such as amines, alcohols, or thiols, leading to diverse derivatives.
Key Reaction Types :
-
Ammonolysis : Replacement of Br with NH₂ groups via reaction with ammonia or primary/secondary amines.
-
Alkoxylation : Reaction with alcohols or alkoxide ions to introduce ether linkages.
-
Thiolation : Substitution with thiols (R-SH) to form sulfide bonds.
Mechanism :
The bromomethyl group’s C-Br bond is polarized, making the carbon susceptible to nucleophilic attack. The cyclobutyl ring’s ring strain may stabilize transition states, enhancing reactivity .
Nucleophilic Substitution Pathways
The bromomethyl group’s reactivity is influenced by:
-
Steric effects : Proximity to the cyclobutyl ring may hinder nucleophilic attack.
-
Electron-withdrawing effects : The thiazole ring’s electron-withdrawing groups may polarize the C-Br bond, facilitating substitution .
Comparison with Structurally Similar Compounds
Spectral and Structural Confirmation
Key spectral data for analogous thiazole derivatives include:
Scientific Research Applications
2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is an organic compound with a cyclobutyl group, a bromomethyl substituent, and a thiazole ring. The molecular formula is and the molecular weight is approximately 232.14 g/mol. Research indicates that this compound possesses potential biological activities, specifically antibacterial and antiviral properties, making it a candidate for pharmaceutical research. The compound's mechanism of action likely involves interactions with specific biological targets, where the bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function.
Applications
This compound has several applications across various fields:
- Pharmaceutical Research It serves as an intermediate in synthesizing novel therapeutic agents targeting various diseases. The thiazole ring is known for interacting with biological targets, potentially modulating enzyme activities and influencing signal transduction pathways.
- Agrochemicals The compound can be used in synthesizing pesticides or herbicides with enhanced efficacy.
- Material Science It acts as a building block for creating new polymers or materials with specific properties.
- Chemical Research It serves as a building block for synthesizing more complex thiazole derivatives.
Studies on the interactions of this compound with biological molecules are essential for understanding its mechanism of action. The compound's ability to form covalent bonds through its bromomethyl group allows it to interact with nucleophilic amino acids in proteins, which can lead to enzyme inhibition or modification of signaling pathways, crucial for assessing its therapeutic potential.
Structural Similarity
What sets this compound apart is its unique combination of a cyclobutyl group, a bromomethyl substituent, and a thiazole ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities that may not be present in structurally similar compounds. Other compounds that share structural similarities with this compound include:
- Thiazole derivatives
- Cyclobutyl derivatives
- Bromomethyl compounds
Mechanism of Action
The mechanism of action of 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA. The thiazole ring can also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole with related compounds:
Key Observations:
- Electronic Properties : The thiadiazole derivative (C₈H₁₁BrN₂S) exhibits distinct electronic behavior due to its nitrogen-rich core, which may enhance hydrogen bonding in biological systems .
- Solubility : Hydrobromide salts (e.g., C₆H₉Br₂NS) show improved aqueous solubility compared to neutral bromomethyl-thiazoles .
Biological Activity
The compound 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound by reviewing relevant literature, synthesizing findings from various studies, and presenting data tables for clarity.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocycles containing sulfur and nitrogen, which contribute to their biological activity. Research indicates that thiazole derivatives can exhibit a wide range of effects including:
- Antimicrobial Activity : Effective against bacteria and fungi.
- Anticancer Activity : Inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Reduction of inflammation markers.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Derivative A | 150–200 | S. aureus, E. coli |
| Thiazole Derivative B | 50–75 | Candida albicans |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds. The presence of functional groups significantly influences antimicrobial potency, with modifications leading to enhanced activity against certain strains .
Anticancer Activity
Research has highlighted the potential anticancer properties of thiazole derivatives. For example, studies have demonstrated that thiazole-based compounds can inhibit DNA topoisomerases, crucial enzymes in DNA replication and repair processes in cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Derivative C | 0.78 | MCF-7 (Breast Cancer) |
| Thiazole Derivative D | 0.62 | HCT116 (Colon Cancer) |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency against cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of thiazoles can often be correlated with their structural features. Key factors influencing activity include:
- Substituents on the Thiazole Ring : Electron-withdrawing or donating groups can enhance or diminish activity.
- Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several thiazole derivatives and tested their antimicrobial efficacy against common pathogens. The results indicated that specific modifications led to significant improvements in MIC values compared to standard antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thiazole derivatives using various cancer cell lines. The study found that certain compounds exhibited potent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
